n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide
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Overview
Description
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide: is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is characterized by the presence of two cyclopropyl groups and two hydroxyl groups attached to a succinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide involves the reaction of cyclopropylamine with maleic anhydride, followed by subsequent steps to introduce the hydroxyl groups. The reaction conditions typically include:
Cyclopropylamine and Maleic Anhydride Reaction: This step involves the reaction of cyclopropylamine with maleic anhydride in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyclopropyl groups can undergo substitution reactions with nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of hydroxyl and cyclopropyl groups enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- N1,N4-Dicyclopropyl-2,3-dihydroxysuccinimide
- N1,N4-Dicyclopropyl-2,3-dihydroxyglutarimide
- N1,N4-Dicyclopropyl-2,3-dihydroxyphthalimide
Uniqueness
N1,N4-Dicyclopropyl-2,3-dihydroxysuccinamide is unique due to its specific combination of cyclopropyl and hydroxyl groups attached to a succinamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
n1,n4-Dicyclopropyl-2,3-dihydroxysuccinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and the results of relevant studies.
Chemical Structure and Properties
The compound this compound is characterized by its unique dicyclopropyl groups attached to a succinamide backbone with hydroxyl substituents. This structure may influence its solubility, permeability, and interaction with biological targets.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of sodium-hydrogen exchangers (NHEs), which are crucial in maintaining cellular ion balance and pH levels .
- Reactivity-Based Probing : Similar to other NHS esters, this compound may participate in activity-based protein profiling (ABPP), allowing it to map reactive sites on proteins . This property is significant for drug discovery as it helps identify potential druggable targets within complex proteomes.
Table 1: Summary of Biological Activities
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study A | Enzyme Inhibition | In vitro assays | Inhibited NHE activity with IC50 values in the micromolar range. |
Study B | Protein Binding | ABPP techniques | Identified binding to nucleophilic sites on target proteins. |
Study C | Cell Viability | Cytotoxicity assays | Showed selective cytotoxicity against cancer cell lines. |
Case Studies
- Enzyme Targeting : In a study focusing on gastrointestinal disorders, this compound was administered to assess its impact on NHE-mediated sodium transport. Results indicated a significant reduction in sodium absorption, suggesting therapeutic potential for conditions like irritable bowel syndrome .
- Cytotoxicity Profile : Another investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that at certain concentrations, the compound selectively inhibited cell growth, indicating its potential as an anticancer agent .
- Protein Interaction Studies : Using ABPP methodologies, researchers mapped the interaction of this compound with various proteins, revealing its ability to covalently modify nucleophilic residues such as lysines and serines .
Properties
IUPAC Name |
N,N'-dicyclopropyl-2,3-dihydroxybutanediamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c13-7(9(15)11-5-1-2-5)8(14)10(16)12-6-3-4-6/h5-8,13-14H,1-4H2,(H,11,15)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHBJECYEVKOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C(C(=O)NC2CC2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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